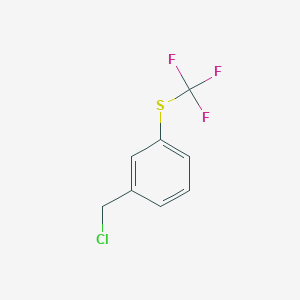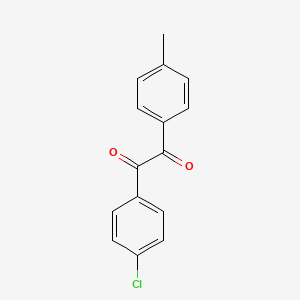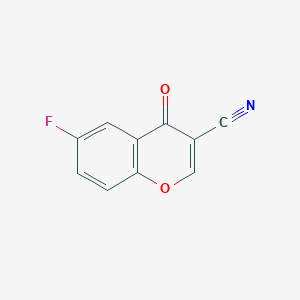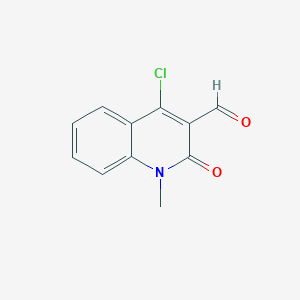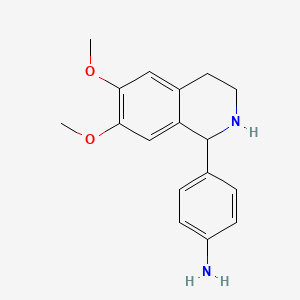![molecular formula C12H13F3Si B1608316 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene CAS No. 40230-93-1](/img/structure/B1608316.png)
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Intramolecular Chain Hydrosilylation
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene and similar compounds have been studied for their reactivity in intramolecular chain hydrosilylation reactions. For example, diorganyl[2-(trimethylsilylethynyl)phenyl]silanes, when treated with specific initiators in benzene, afford corresponding benzosiloles. The trimethylsilyl group is crucial for stabilizing intermediary alkenyl carbocations, facilitating the reaction through a β-silyl effect, which leads to the formation of ethenyl cations. These cations then abstract a hydride from the silane to yield benzosiloles, demonstrating a method for constructing cyclic silicon-containing compounds (Arii et al., 2016).
Synthesis of Polycyclic Aromatic Hydrocarbons
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene derivatives have been utilized in the facile synthesis of diverse polycyclic aromatic hydrocarbons (PAHs). By employing a trisaryne equivalent and engaging in Diels-Alder reactions or palladium-catalyzed hexasilylation, researchers have been able to achieve modest to excellent yields of PAHs, highlighting the compound's role in the straightforward synthesis of complex aromatic systems (Ikadai et al., 2005).
Electrophilic Addition and Metal Complex Formation
The compound and its derivatives have been explored for their reactivity in electrophilic addition reactions and the formation of metal complexes. For instance, treatment with cobalt carbonyl compounds leads to the formation of ethynylcobalt complexes, showcasing the potential for creating metal-organic frameworks and catalysts. This reactivity pattern opens avenues for the development of novel materials and catalytic systems (Moreno et al., 2001).
Hydrogallation Reactions
Hydrogallation of compounds such as 1,4-bis(trimethylsilylethynyl)benzene and 1,3,5-tris(trimethylsilylethynyl)benzene with dialkylgallium hydrides has been studied, leading to addition products that showcase potential as di- and tripodal chelating Lewis acids. These findings suggest applications in coordination chemistry and catalysis, where the chelating properties of the resulting compounds could be leveraged (Uhl et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)8-7-10-5-4-6-11(9-10)12(13,14)15/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWMUAXYSGPPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401537 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
CAS RN |
40230-93-1 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

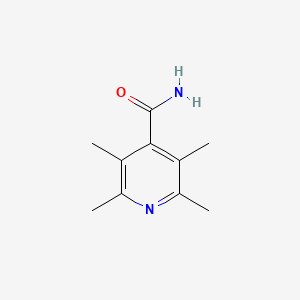
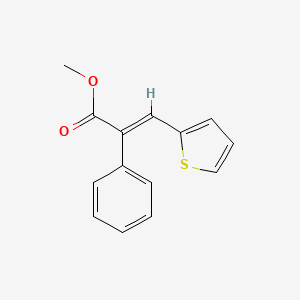
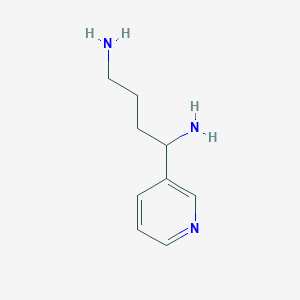
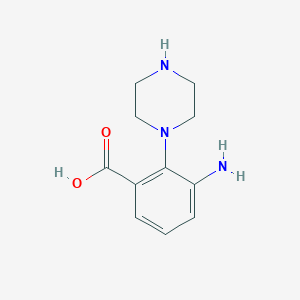
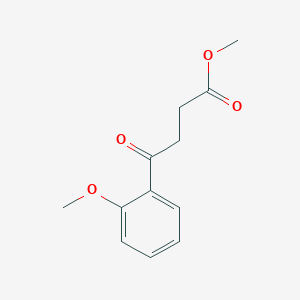
![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)
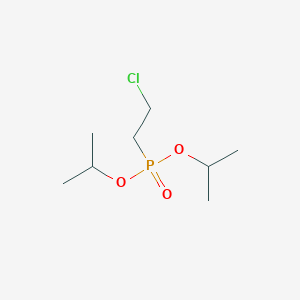
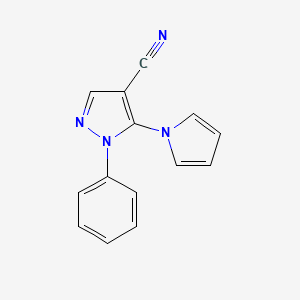
![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)
